BenchChemオンラインストアへようこそ!

(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid

Suzuki–Miyaura coupling Transmetalation kinetics Boronic acid acidity

(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is a heterobifunctional arylboronic acid building block (C₁₂H₁₇BFNO₃, MW 253.08 g/mol) carrying a 2-fluoro substituent and a 4-hydroxypiperidin-1-ylmethyl group at the para position relative to the boronic acid. The compound integrates three synthetically enabling features into a single intermediate: a boronic acid warhead for Suzuki–Miyaura cross-coupling, a fluorine atom that modulates electronic properties and metabolic stability, and a free hydroxyl-piperidine handle for further functionalization or pharmacophore installation.

Molecular Formula C12H17BFNO3
Molecular Weight 253.08 g/mol
CAS No. 1704064-23-2
Cat. No. B1447113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid
CAS1704064-23-2
Molecular FormulaC12H17BFNO3
Molecular Weight253.08 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)CN2CCC(CC2)O)F)(O)O
InChIInChI=1S/C12H17BFNO3/c14-12-7-9(1-2-11(12)13(17)18)8-15-5-3-10(16)4-6-15/h1-2,7,10,16-18H,3-6,8H2
InChIKeyHERAGRNBYRYLMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenylboronic Acid (CAS 1704064-23-2): Procurement-Relevant Chemical Profile


(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is a heterobifunctional arylboronic acid building block (C₁₂H₁₇BFNO₃, MW 253.08 g/mol) carrying a 2-fluoro substituent and a 4-hydroxypiperidin-1-ylmethyl group at the para position relative to the boronic acid [1]. The compound integrates three synthetically enabling features into a single intermediate: a boronic acid warhead for Suzuki–Miyaura cross-coupling, a fluorine atom that modulates electronic properties and metabolic stability, and a free hydroxyl-piperidine handle for further functionalization or pharmacophore installation [2]. Its topological polar surface area (TPSA) of 63.9 Ų, three hydrogen-bond donors, and five hydrogen-bond acceptors define its solubility and formulation profile [1].

Why Generic Substitution of (2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic Acid Fails: Electronic and Regioisomeric Constraints


Replacing this compound with a close analog—such as the 3-fluoro (CAS 1704063-99-9), 4-fluoro (CAS 1704063-91-1), or unsubstituted (4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid—alters the electronic landscape of the boronic acid center in ways that directly affect cross-coupling kinetics and product yields [1]. The ortho-fluoro substituent exerts a through-bond inductive withdrawal that lowers the pKa of the boronic acid relative to the meta- and para-fluoro regioisomers, accelerating transmetalation in Suzuki–Miyaura reactions. Even a single-position shift of the fluorine atom changes the Hammett σ parameter experienced at the boron center, which has been shown to correlate linearly with reaction rates [1]. For procurement, this means that a generic substitution strategy risks non-reproducible reaction outcomes, lower isolated yields, and wasted optimization time.

Quantitative Differentiation Evidence for (2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic Acid vs. Closest Analogs


Boronic Acid pKa Modulation by Ortho-Fluoro Substitution vs. Unsubstituted Phenylboronic Acid

The 2-fluoro substituent on the target compound lowers the pKa of the boronic acid group through inductive electron withdrawal, increasing Lewis acidity relative to the unsubstituted phenylboronic acid baseline. The pKa of unsubstituted phenylboronic acid is 8.86, while fluorinated phenylboronic acids span 6.17–8.77 depending on the number and position of fluorine atoms [1]. Ortho-fluorinated phenylboronic acids exhibit enhanced acidity compared to their meta- and para-fluorinated isomers due to proximity of the electronegative fluorine to the boron center [1]. For the specific 2-fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl scaffold, the lowered pKa translates into faster transmetalation rates under basic Suzuki coupling conditions, a critical differentiator for time-sensitive and low-catalyst-loading protocols.

Suzuki–Miyaura coupling Transmetalation kinetics Boronic acid acidity

Regioisomeric Fluorine Positioning: 2-Fluoro vs. 3-Fluoro and 4-Fluoro Analogs in Coupling Reactivity

Among the three mono-fluoro regioisomeric phenylboronic acids bearing the 4-hydroxypiperidin-1-ylmethyl group, the 2-fluoro isomer (target) positions the electronegative substituent ortho to the boronic acid, where its inductive effect is strongest. Literature data for simple fluorophenylboronic acids demonstrate that ortho-fluoro substitution produces a more pronounced pKa decrease than meta- or para-fluoro substitution [1]. The 4-fluorophenylboronic acid has the highest pKa (8.77) among mono-fluorinated analogs, closest to the unsubstituted value (8.86), indicating minimal electronic activation of boron [1]. The 3-fluoro analog falls at an intermediate pKa. This regioisomeric pKa ranking (2-F < 3-F < 4-F ≈ H) is well-established for phenylboronic acids and is expected to carry over to the 4-((4-hydroxypiperidin-1-yl)methyl)-substituted series [1]. The quantitative consequence is that the 2-fluoro isomer provides the most reactive boronic acid center for transmetalation among the commercially available regioisomers.

Regioisomer comparison Hammett correlation Cross-coupling optimization

Target Compound Purity Specification: 95% Minimum vs. 98% Premium Grades Available from Multiple Vendors

Multiple independent vendors offer this compound at defined purity tiers, enabling procurement decisions matched to application requirements. AKSci supplies the compound at 95% minimum purity , while Beyotime and MolCore offer a 98% premium grade [1]. This purity differentiation is critical for applications where boronic acid anhydride (boroxine) content or residual pinacol ester impurities can interfere with stoichiometric control in cross-coupling or reversible covalent inhibition assays. The 3% purity gap between 95% and 98% grades may correspond to variable boroxine/deboronation product content, which is particularly relevant for ortho-fluoro phenylboronic acids that exhibit enhanced protodeboronation propensity under basic conditions [2].

Chemical purity Quality assurance Procurement specification

4-Hydroxypiperidine Moiety as a Differentiating Derivatization Handle vs. Simple Fluorophenylboronic Acids

Unlike simple 2-fluorophenylboronic acid (CAS 1993-03-9) or 2-fluoro-4-formylphenylboronic acid (CAS 871126-22-6), the target compound contains a pre-installed 4-hydroxypiperidine group connected via a methylene spacer. This secondary amine/alcohol functionality serves as a direct attachment point for amide bond formation, carbamate synthesis, or sulfonylation without requiring additional protection/deprotection steps [1]. In drug discovery applications, 4-hydroxypiperidine motifs have been identified as privileged fragments in kinase inhibitor design; specifically, cis-fluoro substitution on 4-hydroxypiperidinyl groups provided synergistic potency gains in EGFR mutant-selective inhibitors through direct enzyme interaction [2]. The target compound thus delivers both the fluorinated aromatic core and the functionalized piperidine in a single synthetic operation upon Suzuki coupling.

Drug discovery building block Piperidine functionalization PROTAC linker attachment

Hydrolytic Stability and Protodeboronation Risk: Ortho-Fluoro Advantage for One-Pot Sequential Couplings

Ortho-fluorinated phenylboronic acids exhibit a distinct stability/reactivity balance: while the ortho-fluorine increases Lewis acidity and transmetalation rate, it also raises susceptibility to protodeboronation under basic aqueous conditions relative to meta- or para-fluoro analogs [1]. The Buchwald group demonstrated that 2,6-difluorophenylboronic acid deboronates approximately 150 times faster than phenylboronic acid under standard Suzuki conditions [1]. For the mono-ortho-fluoro target compound, the protodeboronation rate is lower than the 2,6-difluoro case but higher than the 3-fluoro or 4-fluoro regioisomers. This property is advantageous when the boronic acid is used immediately after coupling (tandem borylation/Suzuki sequences), as the enhanced reactivity enables room-temperature coupling [1], but it demands careful storage at 2–8 °C and exclusion of basic aqueous media until the moment of reaction .

Protodeboronation Sequential cross-coupling Boronic acid stability

Hydrogen-Bond Donor/Acceptor Profile and Topological Polar Surface Area for Permeability Prediction

The target compound possesses 3 hydrogen-bond donors (two boronic acid OH, one piperidine OH), 5 hydrogen-bond acceptors (boronic acid oxygens, piperidine nitrogen and oxygen, aryl fluorine), and a topological polar surface area of 63.9 Ų [1]. In comparison, the chloro analog (3-chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid, CAS 1704074-26-9) has a higher molecular weight (269.53 vs. 253.08 g/mol) and increased lipophilicity due to chlorine, while the unsubstituted analog lacks the fluorine's hydrogen-bond acceptor capability [1]. The TPSA of 63.9 Ų falls within the favorable range for oral bioavailability prediction (typically <140 Ų), and the HBD count of 3 is at the upper limit of Lipinski compliance, providing a quantitative basis for prioritizing this compound in fragment-based drug discovery where these parameters guide library design [1].

Drug-likeness Permeability prediction Physicochemical profiling

High-Value Application Scenarios for (2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic Acid Based on Differentiated Evidence


Suzuki–Miyaura Cross-Coupling for Ortho-Fluoro Biaryl Pharmacophore Synthesis

The 2-fluoro substituent lowers the boronic acid pKa relative to 3-fluoro and 4-fluoro regioisomers [1], translating into faster transmetalation under mild conditions. This makes the compound the preferred choice when the target biaryl product requires an ortho-fluoro substituent for metabolic stability or target binding. The enhanced reactivity is particularly valuable in late-stage functionalization of complex aryl halides where forcing conditions would degrade sensitive functionality.

One-Step Installation of a 4-Hydroxypiperidine Fragment for Kinase Inhibitor and PROTAC Synthesis

The pre-installed 4-hydroxypiperidinylmethyl group eliminates 2–3 synthetic steps compared to building up the piperidine moiety from simpler boronic acids. This is directly relevant to medicinal chemistry programs targeting kinases, where fluorohydroxypiperidine motifs have demonstrated synergistic potency gains [2]. The free hydroxyl group serves as an immediate attachment point for linkers in PROTAC design, enabling convergent synthesis strategies.

Fragment-Based Drug Discovery Requiring Balanced Polarity and H-Bond Capacity

With a TPSA of 63.9 Ų and three hydrogen-bond donors [3], this compound occupies a specific physicochemical niche: it is more polar and H-bond-capable than simple fluorophenylboronic acids while being lighter (253.08 g/mol) and less lipophilic than the 3-chloro analog (269.53 g/mol). Fragment library curators can select it to sample a distinct region of property space, particularly when the 4-hydroxypiperidine is intended to engage a polar binding pocket or solvent-exposed region of the target protein.

Sequential/Tandem Cross-Coupling Exploiting Ortho-Fluoro Reactivity

The intermediate protodeboronation rate of the ortho-fluoro phenylboronic acid class—faster than phenylboronic acid but slower than 2,6-difluorophenylboronic acid [4]—positions this compound for tandem borylation/Suzuki sequences where the boronic acid is generated and immediately consumed. The enhanced reactivity enables room-temperature coupling protocols that minimize decomposition of heat-sensitive coupling partners [4].

Quote Request

Request a Quote for (2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.